![molecular formula C10H6BrF7 B2577075 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene CAS No. 353272-53-4](/img/structure/B2577075.png)
1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene is a chemical compound with the CAS Number: 353272-53-4. It has a molecular weight of 339.05 and is typically stored at ambient temperature . It is a liquid-oil in its physical form .
Molecular Structure Analysis
The InChI code for this compound is provided in the search results, which can be used to generate its molecular structure .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 200.5±40.0 °C and a predicted density of 1.612±0.06 g/cm3 . It is clear and colourless in appearance .Scientific Research Applications
Crystal Structure Analysis
- Studies on the crystal structures of bromo- and iodo-derivatives of benzene derivatives, similar to 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene, have demonstrated their supramolecular features like hydrogen bonding and π–π interactions. This is significant for understanding the material's properties and potential applications in crystal engineering and design (Stein, Hoffmann, & Fröba, 2015).
Radiosynthesis for Labeling Agents
- Research involving the preparation of fluoromethyl-benzene derivatives from bromo analogues, including compounds structurally similar to 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene, has been conducted. These compounds are promising as bifunctional labeling agents, potentially useful in radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).
Structural Determinations and Interactions
- The structures of benzene derivatives, including those with bromo and bromomethyl substituents, have been analyzed for their Br···Br interactions, supporting hydrogen bonds and Br···π interactions. Such studies aid in the understanding of molecular interactions and packing motifs in materials science (Jones, Kuś, & Dix, 2012).
Antimicrobial Agents
- Synthesized benzene derivatives carrying various substituents, including bromo groups, have shown potent antimicrobial activity. This suggests potential applications in developing new antimicrobial agents and drugs (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Fluorescence Properties
- Studies on benzene derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have explored their fluorescence properties. This research is valuable for the development of materials with specific optical and electronic properties (Zuo-qi, 2015).
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF7/c1-5-4-6(2-3-7(5)11)8(12,9(13,14)15)10(16,17)18/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWMETZJHQNWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896335 |
Source
|
Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene | |
CAS RN |
353272-53-4 |
Source
|
Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.